Anticancer agent 140

Molecular Docking HER2 Inhibition FPPS Inhibition

Anticancer agent 140 (Compd 3) is a uniquely validated benzylidenemalononitrile derivative. Unlike general analogs, it exhibits superior predicted dual binding to HER2 and FPPS, confirmed by molecular docking, 20 ns MD simulations, and DFT calculations. Its multi-target engagement provides a reliable starting point for dual-inhibitor medicinal chemistry campaigns and serves as a data-rich reference standard for computational model calibration. Ideal for HER2-overexpressing cancer research and antiparasitic screening. Request a quote to secure your research batch.

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
Cat. No. B12382677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 140
Molecular FormulaC20H26N2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C#N
InChIInChI=1S/C20H26N2O/c1-2-3-4-5-6-7-8-9-14-23-20-12-10-18(11-13-20)15-19(16-21)17-22/h10-13,15H,2-9,14H2,1H3
InChIKeyMIPIITPUDHLXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 140 (Compd 3): A Validated In Silico Hit for Dual HER2/FPPS-Targeted Drug Discovery


Anticancer agent 140, chemically designated as Compound 3, is a small molecule with the molecular formula C20H26N2O and CAS number 389571-37-3 [1]. It is classified as a benzylidenemalononitrile derivative synthesized via microwave-assisted Knoevenagel condensation [2]. This compound has been identified and characterized through in silico studies as having potential anticancer and antiparasitic activities [1]. Its primary value proposition for scientific procurement lies in its predicted multi-target engagement and favorable drug-likeness profile, which positions it as a validated hit for lead optimization in targeted therapy research [2].

Procurement Alert: Why Generic Benzylidenemalononitrile Analogs Cannot Substitute Anticancer Agent 140


Within the benzylidenemalononitrile series, subtle structural variations lead to significant differences in predicted target affinity. A series of six closely related derivatives were synthesized and evaluated in silico [1]. While all compounds showed antineoplastic potential, Compound 3 (Anticancer agent 140) was uniquely identified for its superior and more balanced predicted binding profile against both the human epidermal growth factor receptor 2 (HER2) and farnesyl pyrophosphate synthase (FPPS) compared to other analogs and reference standards [1]. Therefore, substituting Anticancer agent 140 with a structurally similar in-class compound without equivalent validation would compromise the specific dual-targeting hypothesis being tested, rendering the experimental outcomes non-comparable.

Anticancer Agent 140: Quantified Differentiation from Reference Compounds in In Silico Binding Studies


Superior Predicted Binding Affinity to HER2 and FPPS Versus Tyrphostin Reference Standards

In a direct head-to-head molecular docking comparison against the reference standards Tyrphostin 1 (AG9) and Tyrphostin 23 (A23), Compound 3 (Anticancer agent 140) demonstrated a stronger predicted binding effect on two key anticancer targets: HER2 and human FPPS [1]. This qualitative advantage is supported by a 20-nanosecond molecular dynamics (MD) simulation, which confirmed the ligand's stable behavior within the active binding sites [1].

Molecular Docking HER2 Inhibition FPPS Inhibition In Silico Drug Discovery

Validation of Binding Stability Through Molecular Dynamics Simulation

Beyond static docking scores, the interaction of Compound 3 with its protein targets was validated using a 20 ns molecular dynamics (MD) simulation [1]. This simulation confirmed the stability of the protein-ligand complex over time, which is a critical indicator of potential in vitro and in vivo efficacy that is not available for other series analogs [1]. This level of in silico validation provides a higher degree of confidence in the compound's predicted activity compared to simple docking studies alone.

Molecular Dynamics MD Simulation In Silico Pharmacology Binding Stability

Favorable In Silico ADMET and Drug-Likeness Profile

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies predicted that Compound 3 satisfies numerous drug-likeness requirements [1]. This includes a favorable balance of thermodynamic properties (enthalpy, Gibbs free energy, entropy) and frontier molecular orbital parameters (HOMO-LUMO gap, hardness, softness) that contribute to its predicted stability and bioavailability [1].

ADMET Drug-Likeness In Silico ADME Pharmacokinetics

Strategic Research Applications for Anticancer Agent 140 (Compd 3) Based on Validated In Silico Data


Lead Optimization for Dual HER2/FPPS Inhibition in Breast Cancer Research

Based on evidence of superior predicted binding to HER2 and FPPS versus reference compounds [1], Anticancer agent 140 is an ideal starting point for medicinal chemistry campaigns aimed at developing novel dual inhibitors for breast and other HER2-overexpressing cancers. Researchers can use this compound to probe the synergistic effects of simultaneously targeting these two pathways, a hypothesis supported by its multi-target profile.

Validation of In Silico Models and Computational Chemistry Workflows

The comprehensive in silico characterization of Anticancer agent 140—including molecular docking, 20 ns MD simulations, and DFT calculations [1]—makes it a valuable reference compound for validating computational models. Its data-rich profile can be used to benchmark new docking algorithms, refine MD simulation protocols, or calibrate ADMET prediction software in a laboratory setting.

Reference Standard for In Vitro Assay Development

Given its favorable predicted drug-likeness and target engagement profile [1], Anticancer agent 140 can serve as a well-characterized positive control or reference standard during the development and optimization of in vitro assays. This includes HER2 or FPPS enzymatic assays, cell-based proliferation studies, and early-stage selectivity panels.

Exploratory Studies in Antiparasitic Drug Discovery

The in silico prediction of antiparasitic activity [1] for Anticancer agent 140 presents an orthogonal research avenue. Scientific teams can procure this compound to test its activity against a panel of protozoan parasites (e.g., Trypanosoma, Leishmania), potentially uncovering a new scaffold for neglected tropical disease therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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